molecular formula C12H12O5 B6190810 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2694745-02-1

6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B6190810
CAS No.: 2694745-02-1
M. Wt: 236.2
InChI Key:
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Description

Compounds with the methoxycarbonyl functional group are often used in organic synthesis due to their reactivity . They can participate in a variety of reactions, including Suzuki-Miyaura coupling , which is a popular method for forming carbon-carbon bonds .


Synthesis Analysis

The synthesis of methoxycarbonyl compounds can involve various methods. For instance, the Suzuki-Miyaura coupling is a common method used for the synthesis of such compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst .


Chemical Reactions Analysis

Methoxycarbonyl compounds can participate in a variety of chemical reactions. For example, they can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .


Physical and Chemical Properties Analysis

Methoxycarbonyl compounds generally have a solid physical form and are stored at room temperature . Their molecular weight can vary depending on the specific compound .

Mechanism of Action

The mechanism of action of methoxycarbonyl compounds can vary depending on the specific compound and its biological target. For example, some compounds might interact with enzymes or receptors in the body to exert their effects .

Safety and Hazards

Methoxycarbonyl compounds can pose various safety hazards. For example, they can cause skin irritation and serious eye damage . Therefore, appropriate safety measures should be taken when handling these compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "methyl chloroformate", "sodium hydroxide", "methanol", "acetic anhydride", "glacial acetic acid", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with methyl chloroformate in the presence of sodium hydroxide to form 4-methoxycarbonylcoumarin.", "Step 2: 4-methoxycarbonylcoumarin is then reacted with methanol and acetic anhydride in the presence of sulfuric acid to form 6-(methoxycarbonyl)-4-methoxycarbonylcoumarin.", "Step 3: 6-(methoxycarbonyl)-4-methoxycarbonylcoumarin is then treated with sodium bicarbonate and water to form 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid." ] }

CAS No.

2694745-02-1

Molecular Formula

C12H12O5

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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